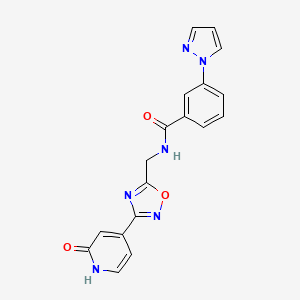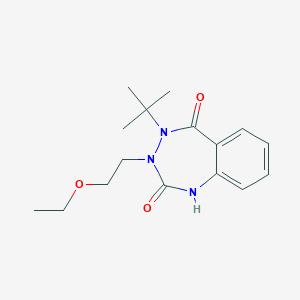![molecular formula C18H21N5O B2864862 1-allyl-2-amino-N-(sec-butyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 577999-60-1](/img/structure/B2864862.png)
1-allyl-2-amino-N-(sec-butyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-allyl-2-amino-N-(sec-butyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a complex organic compound. It contains an allyl group, which is a common protecting group for alcohols . The compound also contains an amino group, which can be named as alkylamines or alkanamines . The sec-butyl group is an alkyl group formed by removing one hydrogen from butane .
Synthesis Analysis
The synthesis of such complex compounds often involves multiple steps and various reagents. For instance, the synthesis of quinoline derivatives, which are structurally similar to the given compound, involves protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of “1-allyl-2-amino-N-(sec-butyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of an allyl group, an amino group, and a sec-butyl group would contribute to the complexity of the structure .Chemical Reactions Analysis
The chemical reactions involving “1-allyl-2-amino-N-(sec-butyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” would likely be influenced by the functional groups present in the molecule. For instance, the allyl group can undergo reactions such as Claisen rearrangement and [2,3]-Wittig rearrangement . The amino group can participate in various reactions, including those involving nucleophiles .Aplicaciones Científicas De Investigación
Catalysis and Asymmetric Synthesis
Compounds based on quinoxaline frameworks, such as 2,3-bis(tert-butylmethylphosphino)quinoxaline, have been used as ligands in rhodium complexes for the asymmetric hydrogenation of functionalized alkenes. These complexes have shown excellent enantioselectivities and high catalytic activities, demonstrating the potential utility of quinoxaline derivatives in catalysis and the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Synthesis of Heterocycles
Research has developed methods for the synthesis of pyrrolo[3,4-c]quinolin-1-one derivatives through cascade reactions involving quinoxaline derivatives. Such methodologies highlight the versatility of quinoxaline frameworks in synthesizing complex heterocycles, which are significant in drug discovery and development (Yu et al., 2015).
Antimicrobial Activity
Quinoxaline derivatives, such as pyrrolo[1,2-a]quinoxaline-carboxylic acid hydrazide derivatives, have been synthesized and evaluated for their antimycobacterial activity. Certain compounds in this class showed significant inhibition against Mycobacterium tuberculosis, suggesting the potential of quinoxaline derivatives in antimicrobial research (Guillon et al., 2004).
Drug Synthesis and Diuretic Properties
Structural analogs to quinoxaline, such as 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, have been found to possess strong diuretic properties, suggesting their potential use in developing new remedies for hypertension (Shishkina et al., 2018).
Direcciones Futuras
The future directions for “1-allyl-2-amino-N-(sec-butyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” could involve further exploration of its potential applications, optimization of its synthesis, and investigation of its properties. For instance, a study has reported a green and efficient synthetic methodology for the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives, which could be adapted for the synthesis of the given compound .
Propiedades
IUPAC Name |
2-amino-N-butan-2-yl-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-4-10-23-16(19)14(18(24)20-11(3)5-2)15-17(23)22-13-9-7-6-8-12(13)21-15/h4,6-9,11H,1,5,10,19H2,2-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWKXTJRMLQPEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC=C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-2-amino-N-(sec-butyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[2-(4-Fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)chromen-4-one](/img/structure/B2864781.png)
![(2-bromophenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2864782.png)
![Methyl 3-[(3-fluorobenzyl)(methylsulfonyl)amino]thiophene-2-carboxylate](/img/structure/B2864783.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B2864784.png)

![4-[(2-Phenylethyl)amino]butanoic acid hydrochloride](/img/structure/B2864787.png)


![N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2864792.png)

![2-Bromo-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone](/img/structure/B2864795.png)


